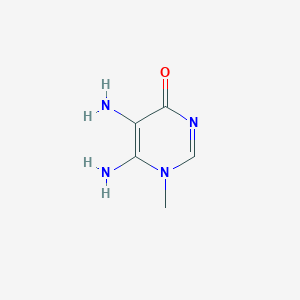

4,5-Diamino-3-methyl-6-oxopyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffold in Chemical Research

The pyrimidine ring system is a fundamental heterocyclic scaffold that holds a position of immense significance in the landscape of chemical and biological sciences. As a core component of the nucleobases cytosine, thymine, and uracil (B121893), pyrimidines are integral to the structure and function of nucleic acids, DNA and RNA, which encode the genetic information of all living organisms. nih.govutah.edu Beyond their role in genetics, pyrimidine derivatives are found in a vast array of natural products, including thiamine (B1217682) (vitamin B1) and various alkaloids. nih.gov

In the realm of medicinal chemistry, the pyrimidine scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. nih.gov This has led to the development of a multitude of synthetic pyrimidine-based compounds with diverse pharmacological activities. These include antibacterial agents like sulfadiazine (B1682646) and trimethoprim, antiviral drugs such as zidovudine (B1683550) (AZT), and anticancer therapies like 5-fluorouracil. nih.govresearchgate.net The structural versatility of the pyrimidine ring allows for the introduction of various substituents, enabling the fine-tuning of their biological and physicochemical properties to design potent and selective therapeutic agents. researchgate.netnih.gov

Overview of Key Structural Motifs within Pyrimidine Derivatives

The chemical diversity of pyrimidine derivatives arises from the various structural motifs that can be incorporated into the core ring. These motifs significantly influence the molecule's shape, polarity, and ability to engage in intermolecular interactions. Common structural motifs include:

Amino Groups: Aminopyrimidines are a critical class of derivatives. The position and number of amino groups affect the basicity of the molecule and its hydrogen bonding capabilities. 2,4-Diaminopyrimidine (B92962) is a key pharmacophore in drugs that inhibit dihydrofolate reductase. rcsb.orgwikipedia.org

Oxo/Hydroxy Groups: Pyrimidinones (or hydroxypyrimidines) exist in tautomeric forms. The presence of an oxo group introduces a hydrogen bond donor and acceptor site, which is crucial for the base pairing in nucleic acids. nih.gov

Alkyl and Aryl Substituents: The attachment of alkyl or aryl groups can modulate the lipophilicity and steric profile of the pyrimidine derivative. These groups can also be functionalized to introduce further chemical diversity. nih.gov

Halogens: Halogenated pyrimidines are important synthetic intermediates, where the halogen acts as a leaving group for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. nih.gov

Fused Rings: The pyrimidine ring can be fused with other heterocyclic or carbocyclic rings to create more complex polycyclic systems with distinct biological activities, such as purines (fused with an imidazole (B134444) ring). nih.govresearchgate.net

These structural motifs can be combined in numerous ways to generate a vast chemical space of pyrimidine derivatives with tailored properties for various applications.

Electron Density and Reactivity Profiles of Substituted Pyrimidines

The pyrimidine ring is an aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. These nitrogen atoms are more electronegative than carbon, leading to a significant perturbation of the electron distribution within the ring. This results in a π-deficient character, meaning the π-electron density is lower than in benzene. nih.govwikipedia.org

This electron deficiency has profound consequences for the reactivity of the pyrimidine ring:

Electrophilic Aromatic Substitution: The electron-deficient nature of the pyrimidine ring makes it less susceptible to electrophilic attack compared to benzene. Electrophilic substitution, when it occurs, is generally directed to the C5 position, which is the most electron-rich carbon atom in the ring. nih.govwikipedia.org

Nucleophilic Aromatic Substitution: Conversely, the π-deficiency facilitates nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions, which are the most electron-deficient. Halogens or other good leaving groups at these positions are readily displaced by nucleophiles. nih.govwikipedia.org

Basicity: The presence of two nitrogen atoms reduces the basicity of pyrimidine (pKa of the conjugate acid is 1.23) compared to pyridine (B92270) (pKa = 5.23). wikipedia.orgrsc.org The lone pair electrons on the nitrogen atoms are less available for protonation due to the inductive effect of the second nitrogen atom.

Substituents on the pyrimidine ring can further modulate its reactivity. Electron-donating groups (like amino and alkyl groups) can increase the electron density of the ring, making it more susceptible to electrophilic attack and increasing the basicity of the nitrogen atoms. Conversely, electron-withdrawing groups (like nitro groups) further decrease the electron density, enhancing the ring's susceptibility to nucleophilic attack and decreasing its basicity. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

824-27-1 |

|---|---|

Molecular Formula |

C5H8N4O |

Molecular Weight |

140.14 g/mol |

IUPAC Name |

5,6-diamino-1-methylpyrimidin-4-one |

InChI |

InChI=1S/C5H8N4O/c1-9-2-8-5(10)3(6)4(9)7/h2H,6-7H2,1H3 |

InChI Key |

HRAAOQLDXBMDJS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC(=O)C(=C1N)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 4,5 Diamino 3 Methyl 6 Oxopyrimidine

Role as a Key Synthetic Intermediate

The strategic placement of reactive amino groups and the inherent structure of the pyrimidine (B1678525) ring make 4,5-diamino-3-methyl-6-oxopyrimidine a crucial intermediate in the synthesis of various biologically active molecules and fused heterocyclic compounds.

While specific synthesis routes for Pemetrexed starting directly from this compound are not extensively detailed, the core structure of Pemetrexed, a 5-substituted pyrrolo[2,3-d]pyrimidine antifolate, relies on diaminopyrimidine precursors. acs.orgresearchgate.net The synthesis of this class of compounds, known as antifolates, involves the construction of a bicyclic pyrrolo[2,3-d]pyrimidine scaffold. This is typically achieved by condensing a suitably substituted 2,6-diamino-4-oxo-pyrimidine with a brominated aldehyde derivative. acs.orgresearchgate.net

The general pathway involves the immediate condensation of the diaminopyrimidine with the aldehyde to form the 5-substituted pyrrolo[2,3-d]pyrimidine core. acs.org This core structure is then further functionalized through ester hydrolysis and subsequent amide coupling with an L-glutamate ester to yield the final antifolate structure. acs.org The methyl group at the 6-position of the pyrrole (B145914) ring has been shown to significantly impact the molecule's transport properties, abolishing transport by the reduced folate carrier (RFC) while maintaining affinity for folate receptors (FRs) and the proton-coupled folate transporter (PCFT). acs.org

Table 1: Key Steps in the Synthesis of Pemetrexed-like Pyrrolo[2,3-d]pyrimidines

| Step | Reactant 1 | Reactant 2 | Product | Purpose |

| 1 | 2,6-Diamino-4-oxo-pyrimidine | α-Bromoaldehyde | 5-Substituted pyrrolo[2,3-d]pyrimidine | Formation of the core bicyclic scaffold |

| 2 | Pyrrolo[2,3-d]pyrimidine ester | N/A (Hydrolysis) | Pyrrolo[2,3-d]pyrimidine carboxylic acid | Preparation for peptide coupling |

| 3 | Pyrrolo[2,3-d]pyrimidine carboxylic acid | L-glutamate diethyl ester | Pemetrexed diethyl ester | Amide bond formation |

| 4 | Pemetrexed diethyl ester | NaOH (Hydrolysis) | Pemetrexed | Final active compound |

The adjacent amino groups on the pyrimidine ring are ideally positioned for reactions with bifunctional electrophiles to construct a variety of fused heterocyclic systems. This makes 4,5-diaminopyrimidines valuable starting materials for creating diverse chemical libraries. For instance, these compounds are precursors to thienopyrimidinone-based molecules and other polyaza fused heterocyclic compounds. researchgate.netresearchgate.net The synthesis of these systems often involves condensation and ring closure reactions with various reagents, leading to structures like thieno[3,2-d]pyrimidin-4-ones and pyrazolo[3',4':4,5]thiopyrano[2,3-d]pyrimidines. researchgate.netresearchgate.net

Table 2: Examples of Fused Heterocyclic Systems from Diaminopyrimidines

| Fused System | Reagent Class | Resulting Ring |

| Pteridines | 1,2-Dicarbonyl compounds | Pyrazine (B50134) |

| Purines | Formic acid or derivatives | Imidazole (B134444) |

| Thieno[2,3-d]pyrimidines | α-Haloketones and sulfur source | Thiophene |

| Pyrrolo[2,3-d]pyrimidines | α-Haloaldehydes or ketones | Pyrrole |

| Thiadiazolo[3,2-a]pyrimidines | Isothiocyanates | Thiadiazole |

Condensation and Cyclization Reactions

Condensation and subsequent cyclization are the hallmark reactions of this compound, providing efficient routes to bicyclic and polycyclic heteroaromatic compounds.

Pteridines, which consist of a fused pyrimidine and pyrazine ring, are a prominent class of heterocycles synthesized from 4,5-diaminopyrimidines. ijfmr.comnih.gov The most common method for this transformation is the Isay reaction, which involves the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil. thieme-connect.de This reaction typically proceeds readily to form the pyrazine ring fused to the starting pyrimidine core. thieme-connect.de Pteridine (B1203161) derivatives are of significant interest as they are precursors in the synthesis of vital biological cofactors like dihydrofolic acid and are found in natural pigments. ijfmr.com

The reaction with unsymmetrical dicarbonyl compounds, like α-formyl ketones, can lead to the formation of two isomeric pteridine products. thieme-connect.de In many cases, the more reactive aldehyde group preferentially reacts with the 5-amino group of the pyrimidine, leading to 7-substituted pteridine derivatives. thieme-connect.de

The reactivity of diaminopyrimidines extends to reactions with hydrazone derivatives or their precursors. A key synthetic strategy for forming fused ring systems, such as the pyrrolo[2,3-d]pyrimidine core of Pemetrexed, involves the condensation of a pyrimidine hydrazine (B178648) intermediate with a ketone to form a hydrazone. acs.org This resulting pyrimidine hydrazone can then undergo a regioselective Fischer indole (B1671886) cyclization upon thermolysis to yield the desired bicyclic system. acs.org

Additionally, 3-oxo-2-arylhydrazonopropanals, a class of hydrazone derivatives, are known to undergo condensation reactions with active methylene (B1212753) compounds, which can lead to the formation of various heterocyclic structures, including arylazonicotinates and pyridazinones. nih.govmdpi.com This highlights the versatility of hydrazones as reaction partners for building complex heterocyclic molecules.

The synthesis of the crucial 4,5-diaminopyrimidine starting material is often accomplished via a nitro- or nitroso-substituted pyrimidone intermediate. A common synthetic route involves the introduction of a nitroso group at the 5-position of a 4-amino- or 2,4-diamino-6-hydroxypyrimidine (B22253). This is typically achieved through nitrosation using reagents like sodium nitrite (B80452) in acetic acid. The subsequent step is the reduction of the nitroso group to an amino group, which yields the desired 4,5-diaminopyrimidine derivative. This reduction can be carried out using various reducing agents, such as sodium dithionite (B78146) in water, providing an efficient pathway to the key precursor for pteridine and other fused heterocycle syntheses.

Formation of Purine (B94841) Derivatives

4,5-Diaminopyrimidines are key precursors in the synthesis of purines, a class of nitrogen-containing heterocyclic compounds fundamental to nucleic acids. researchgate.nettsijournals.com The general strategy involves the initial synthesis of a pyrimidine ring, followed by the construction of the imidazole ring to form the fused purine structure. tsijournals.com

Derivatization from 4-Amino-3-methyl-5-nitro-2-pyrimidone

A common pathway to purine derivatives, such as theophylline (B1681296) (1,3-dimethylxanthine), involves the use of a substituted pyrimidine precursor. chemicalbook.com The synthesis often begins with a compound like 6-amino-1,3-dimethyluracil (B104193), which is structurally related to this compound. The process typically follows these steps:

Nitrosation: The pyrimidine precursor is treated with nitric acid or a nitrite salt in an acidic medium to introduce a nitroso group at the C5 position, yielding a 5-nitroso-6-aminouracil derivative. chemicalbook.comgoogle.com

Reduction: The nitroso group is then reduced to an amino group, forming a 5,6-diaminouracil (B14702) derivative. This reduction can be achieved through catalytic hydrogenation (e.g., using a palladium-carbon catalyst) or with reducing agents like sodium dithionite. tsijournals.comprepchem.com

Cyclization: The resulting 4,5-diaminopyrimidine is then cyclized with a reagent that provides the final carbon atom for the imidazole ring. Reagents such as formamide (B127407) or triethoxymethane are commonly used to complete the purine ring system. chemicalbook.comgoogle.com

This multi-step synthesis provides a versatile route to various purine derivatives by modifying the starting pyrimidine and the cyclization reagent. chemicalbook.comgoogle.com

Purine Ring Opening for Pyrimidine Derivatives

While purines are generally stable heterocyclic systems, they can undergo ring-opening reactions under certain conditions, providing a pathway back to pyrimidine or imidazole derivatives. researchgate.netresearchgate.net This process can occur at either the pyrimidine or the imidazole portion of the purine. researchgate.net The ring-opening of purines serves as a valuable synthetic tool for creating modified purines or for accessing substituted pyrimidines and imidazoles that may be difficult to synthesize through other methods. researchgate.netresearchgate.net This approach is an alternative to the de novo synthesis of these heterocyclic systems. researchgate.net

Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives

The reaction of 4,5-diaminopyrimidines, such as 6-aminouracil (B15529) derivatives, with various electrophilic reagents is a well-established method for constructing fused heterocyclic systems like pyrimido[4,5-d]pyrimidines. These compounds are of significant interest due to their biological activities. nih.gov

A common method involves the condensation of a 6-aminouracil derivative with aldehydes and primary amines (aromatic or heterocyclic) in what can be described as a double Mannich-type reaction. researchgate.net For instance, reacting 6-amino-1,3-dimethyluracil with an aldehyde and an amine in a 1:2:1 molar ratio can lead to the formation of the tetrahydropyrimido[4,5-d]pyrimidine core structure. researchgate.net Another approach involves a one-pot, three-component reaction between an aminopyrimidine, an aldehyde, and a compound like thiourea (B124793) or guanidine (B92328), often catalyzed by an acid. nih.gov These multicomponent reactions offer an efficient pathway to complex heterocyclic structures from simple starting materials. oiccpress.com

Annulation Reactions to Form Polycyclic Azaheterocycles

Annulation reactions involving 4,5-diaminopyrimidines are a powerful tool for the synthesis of polycyclic azaheterocycles. These reactions build new rings onto the pyrimidine core. For example, fused deazapurine heterocycles can be synthesized from appropriately substituted pyrimidines. nih.gov One strategy involves the thermal or photochemical cyclization of a 5-aryl-6-azidopyrimidine, which proceeds through a nitrene intermediate to form the fused ring system. nih.gov This highlights the versatility of the diaminopyrimidine scaffold in constructing complex, multi-ring heterocyclic systems. nih.gov

Nucleophilic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr). In pyrimidine systems containing leaving groups like halogens, nucleophilic attack is a common method for introducing new functional groups.

While specific studies on nucleophilic substitution directly on this compound are not detailed in the provided context, general principles of pyrimidine reactivity can be applied. The reactivity of positions on the pyrimidine ring towards nucleophilic attack is influenced by the electronic effects of the substituents and the positions of the ring nitrogen atoms. The C4 position of a pyrimidine ring is often more susceptible to nucleophilic attack than the C2 position. stackexchange.com This preference can be explained by the greater stabilization of the Meisenheimer intermediate formed during attack at C4. stackexchange.com The presence of amino groups at C4 and C5 would activate the ring towards electrophilic substitution but might complicate nucleophilic substitution reactions unless a suitable leaving group is present at another position.

Tautomeric Transformations and Protonation Studies

The structure and reactivity of this compound are influenced by tautomerism and its behavior in acidic conditions.

Tautomerism: Uracil (B121893) and its derivatives can exist in multiple tautomeric forms, including diketo, keto-enol, and di-enol forms. mdpi.comdergipark.org.tr The diketo form is generally the most stable. dergipark.org.tr For amino-substituted uracils, the equilibrium between tautomers is a key characteristic. researchgate.net The presence of substituents, like the amino groups in 4,5-diaminopyrimidines, can influence the relative stabilities of these tautomers. mdpi.comnih.gov Computational studies, often using Density Functional Theory (DFT), are employed to investigate the relative energies and stabilities of different tautomers in various environments, such as in the gas phase or in solution. mdpi.comnih.gov Experimental techniques like dynamic NMR spectroscopy can also be used to study the presence and ratio of different isomers in solution, although sometimes conformers can lead to signal duplication that might be mistaken for tautomers. nih.gov

Protonation: The basicity of the ring nitrogen atoms in diaminopyrimidines makes them subject to protonation in acidic media. acs.org Studies on 2,4-diaminopyrimidines have shown that the initial protonation typically occurs at a ring nitrogen atom (N1 or N3). acs.orgacs.org The specific site of protonation and the pKa values are dependent on the substituents present on the pyrimidine ring. acs.org In some cases, particularly with electron-rich systems like 2,4,6-triaminopyrimidines, protonation can also occur at the C5 carbon, forming a stable cationic sigma-complex. nih.gov The protonation behavior can be studied using spectrophotometric methods and NMR spectroscopy. acs.orgnih.gov

Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and FT-Raman techniques, provides critical insights into the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation

FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the functional groups present in 4,5-Diamino-3-methyl-6-oxopyrimidine. The analysis of its FT-IR spectrum is expected to reveal key absorption bands corresponding to the vibrations of its constituent parts.

Key expected FT-IR vibrational frequencies for this compound include:

N-H Stretching: The presence of two amino groups (-NH₂) at the C4 and C5 positions would typically result in strong, sharp absorption bands in the region of 3500-3200 cm⁻¹. These bands are often multiple due to symmetric and asymmetric stretching modes.

C=O Stretching: The carbonyl group (C=O) of the oxopyrimidine ring is expected to exhibit a strong, characteristic absorption band in the range of 1700-1650 cm⁻¹. The exact position can be influenced by hydrogen bonding and the electronic environment of the ring.

C=C and C=N Stretching: The pyrimidine (B1678525) ring contains both C=C and C=N double bonds, which would lead to absorption bands in the 1650-1550 cm⁻¹ region.

N-H Bending: The bending vibrations of the amino groups are anticipated to appear in the 1650-1580 cm⁻¹ range.

C-N Stretching: The stretching vibrations of the C-N bonds within the ring and attached to the amino groups would likely be observed in the 1350-1250 cm⁻¹ region.

C-H Stretching and Bending: The methyl group (-CH₃) attached to the nitrogen at position 3 will show characteristic C-H stretching vibrations around 2950-2850 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

A comprehensive analysis of these bands allows for the confirmation of the presence of the key functional moieties of the molecule.

FT-Raman Spectroscopy

FT-Raman spectroscopy serves as a complementary technique to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy provides stronger signals for non-polar bonds and symmetric vibrations. For this compound, the C=C and C=N ring stretching vibrations are expected to be particularly prominent in the Raman spectrum. This technique can aid in resolving ambiguities that may arise from overlapping peaks in the FT-IR spectrum and provide a more complete vibrational profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. For this compound, the following proton signals are anticipated:

-NH₂ Protons: The protons of the two amino groups would likely appear as broad singlets. Their chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

-CH₃ Protons: The methyl group attached to the nitrogen atom is expected to produce a sharp singlet in the upfield region of the spectrum.

Ring Protons (if any): Depending on the tautomeric form, there may be a proton on the pyrimidine ring.

The integration of these signals would correspond to the number of protons in each environment, and their chemical shifts would provide clues about their electronic surroundings.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal. The expected chemical shifts for the carbon atoms are:

C=O Carbon: The carbonyl carbon is expected to resonate at a significantly downfield chemical shift, typically in the range of 160-180 ppm.

Ring Carbons: The carbons of the pyrimidine ring will appear in the aromatic/olefinic region of the spectrum. The carbons attached to the amino groups (C4 and C5) and the carbon adjacent to the methyl-substituted nitrogen (C2) will have characteristic chemical shifts influenced by the heteroatoms.

-CH₃ Carbon: The carbon of the methyl group will appear in the upfield region of the spectrum.

The number of signals in the ¹³C NMR spectrum confirms the number of unique carbon environments in the molecule, which is crucial for verifying the proposed structure.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, DEPT-135) for Complex Structural Assignment

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, 2D NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY could be used to confirm any through-bond coupling between protons, for instance, between the NH₂ protons and any adjacent ring protons, if present and not decoupled by exchange.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): The DEPT-135 experiment is used to differentiate between CH, CH₂, and CH₃ groups. In the spectrum of this compound, the methyl carbon would appear as a positive signal, while quaternary carbons (like C=O and the ring carbons without attached protons) would be absent. This would help in the definitive assignment of the methyl group carbon.

By combining the information from these various spectroscopic techniques, a complete and unambiguous structural characterization of this compound can be achieved.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight of a compound and for gaining insight into its structure through the analysis of fragmentation patterns. The molecular formula for this compound is C₅H₈N₄O, which corresponds to a monoisotopic mass of 140.070 g/mol . Various ionization techniques can be employed to analyze this compound.

Electron Spray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for polar molecules like this compound. In ESI-MS analysis, the compound is typically dissolved in a suitable solvent and sprayed through a charged capillary, generating protonated molecular ions, most commonly [M+H]⁺. For this compound, the expected protonated ion would appear at a mass-to-charge ratio (m/z) of approximately 141.077. The technique provides a clear determination of the molecular weight with minimal fragmentation.

Interactive Data Table: ESI-MS Data for this compound (Note: Specific experimental data is not available in the cited literature. The table is representative.)

| Ion Species | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 141.077 | Data not available |

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule. By measuring the m/z value of the protonated molecular ion to several decimal places, it is possible to distinguish between compounds with the same nominal mass but different elemental formulas. HRESI-MS would be used to confirm the elemental formula C₅H₈N₄O for this compound by comparing the experimentally measured mass of the [M+H]⁺ ion with the theoretically calculated mass.

Interactive Data Table: HRESI-MS Data for this compound (Note: Specific experimental data is not available in the cited literature. The table is representative.)

| Ion Species | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Mass Difference (ppm) | Elemental Formula |

|---|

Liquid Chromatography–Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is crucial for assessing the purity of a sample of this compound and confirming its identity. The liquid chromatograph separates the target compound from any impurities or byproducts from the synthesis. The mass spectrometer then provides the molecular weight of the eluting compound, confirming its identity by its characteristic retention time and m/z value.

Interactive Data Table: LC-MS Data for this compound (Note: Specific experimental data is not available in the cited literature. The table is representative.)

| Retention Time (min) | Detected m/z ([M+H]⁺) | Purity (%) |

|---|

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The pyrimidine ring system in this compound, with its conjugated double bonds and amino substituents, is expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. The position and intensity of these absorption maxima (λ_max) are sensitive to the solvent environment and the pH of the solution. By performing UV-Vis spectroscopy in solutions of varying acidity, the technique can be used to study the basicity of the molecule and determine its pKa values, as protonation of the amino groups or the pyrimidine ring nitrogen atoms will alter the electronic structure and thus shift the absorption spectra.

Interactive Data Table: UV-Vis Absorption Data for this compound (Note: Specific experimental data is not available in the cited literature. The table is representative.)

| Solvent | λ_max (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

|---|

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a sample. For a pure sample of this compound (C₅H₈N₄O), the experimentally determined percentages should closely match the theoretically calculated values. This comparison serves as a crucial check of purity and provides strong evidence for the compound's empirical and molecular formula. Standard practice requires the found values to be within ±0.4% of the calculated values to confirm the compound's composition.

Interactive Data Table: Elemental Analysis Data for this compound (Note: Specific experimental data is not available in the cited literature. The table is representative.)

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon (C) | 42.85 | Data not available |

| Hydrogen (H) | 5.75 | Data not available |

| Nitrogen (N) | 39.98 | Data not available |

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

X-ray Diffraction (XRD) stands as a definitive method for determining the crystalline structure of a compound. While specific XRD data for this compound is not extensively detailed in the available literature, the technique is widely applied to similar pyrimidine derivatives to establish their three-dimensional atomic arrangement.

Table 1: Representative Crystal Data for a Diaminopyrimidine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 13.4982 (6) |

| b (Å) | 8.3470 (4) |

| c (Å) | 17.7173 (8) |

| β (°) | 101.510 (1) |

| Volume (ų) | 1956.05 (16) |

| Z | 4 |

Note: This data is for a related diaminopyrimidine compound, 6-amino-4-(3-bromo-4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile dimethyl sulfoxide (B87167) solvate, to illustrate typical XRD parameters. researchgate.net

Other Characterization Techniques

Beyond XRD, a suite of other analytical methods provides deeper insights into the properties of this compound, particularly when it is part of a metal complex.

Magnetic susceptibility measurements are vital for determining the magnetic properties of transition metal complexes, which arise from unpaired electrons in their d-orbitals. nih.gov For complexes involving pyrimidine-based ligands, this technique helps in assigning the geometry of the complex. For example, a measured magnetic moment can distinguish between paramagnetic and diamagnetic complexes. nih.gov While some copper(II) complexes with related ligands exhibit paramagnetism, other metal complexes, such as those with zinc(II) or cadmium(II), are often found to be diamagnetic. nih.gov

Table 2: Magnetic Moment Data for Representative Metal Complexes with Related Ligands

| Complex | Metal Ion | Magnetic Moment (B.M.) | Magnetic Property |

|---|---|---|---|

| Complex 1 | Ni(II) | 1.09 | Paramagnetic |

| Complex 2 | Cu(II) | 0.7 | Paramagnetic |

| Complex 3-5 | Various | Not Recorded | Diamagnetic |

Note: Data is for complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol to illustrate the application of magnetic susceptibility measurements. nih.gov

Molar conductivity measurements in solution are used to determine whether a metal complex is an electrolyte or a non-electrolyte. nih.gov This is achieved by dissolving the complex in a solvent like DMSO or DMF and measuring the solution's ability to conduct electricity. nih.gov Low conductivity values typically indicate a non-electrolyte, whereas higher values suggest the presence of ions in the solution, characteristic of an electrolyte. nih.gov For some rhodium complexes with pyrimidine-based ligands, the molar conductivity values in DMSO were found to be low, indicating they are non-electrolytes. nih.gov

Table 3: Molar Conductivity of Representative Metal Complexes

| Complex | Solvent | Molar Conductivity (S cm² mol⁻¹) | Electrolyte Type |

|---|---|---|---|

| [RhL₃] · 2H₂O | DMSO | 6 | Non-electrolyte |

| RhL₂(PPh₃)₂ · 2H₂O | DMSO | 48 | 1:1 electrolyte |

Note: Data is for complexes of 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione. nih.gov

Mössbauer spectroscopy is a highly sensitive technique used to study compounds containing specific isotopes, most commonly ⁵⁷Fe. It provides detailed information about the chemical environment of the iron nucleus, including its oxidation state, spin state, and site symmetry. In the context of diiron complexes, which can be related to metal complexes of pyrimidine derivatives, Mössbauer spectroscopy is instrumental. nih.gov It can differentiate between distinct iron sites within a molecule and is used to study magnetic coupling between metal centers. nih.govnih.gov For example, the technique has been used to characterize diiron(IV) complexes, providing key parameters like isomer shifts (δ) and quadrupole splittings (ΔEQ), which are fingerprints of the iron's electronic structure. nih.gov

Table 4: Representative Mössbauer Parameters for Diiron(IV) Complexes

| Species | Isomer Shift δ (mm/s) | Quadrupole Splitting ΔEQ (mm/s) |

|---|---|---|

| Site a | 0.00 | 1.96 |

| Site b | -0.03 | 0.92 |

Note: Data from a study on a diiron(IV) complex to illustrate the parameters obtained from Mössbauer spectroscopy. nih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties with high accuracy. Among the various methods, Density Functional Theory (DFT) has emerged as a particularly powerful tool for studying medium-sized organic molecules like pyrimidine (B1678525) derivatives due to its favorable balance of computational cost and precision. nih.gov

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. colab.ws It is widely employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule on its potential energy surface. For 4,5-Diamino-3-methyl-6-oxopyrimidine, geometry optimization using DFT would calculate the bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional structure.

Furthermore, DFT calculations provide a detailed picture of the molecule's electronic properties, including total energy, dipole moment, and the distribution of electron density. This information is crucial for understanding the molecule's stability and how it interacts with other chemical species. The theory has been successfully applied to numerous pyrimidine derivatives to explore their electronic characteristics and reaction mechanisms. researchgate.netresearchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A commonly used and well-validated combination for organic molecules is the B3LYP functional with a Pople-style basis set like 6-31G(d,p). inpressco.com

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates a mixture of Hartree-Fock exchange with DFT exchange-correlation. It is known for providing excellent results for the geometric and electronic properties of a wide range of molecules. inpressco.com

6-31G(d,p) Basis Set: This is a split-valence basis set that describes each core atomic orbital with a single basis function and each valence atomic orbital with two basis functions. The "(d,p)" notation, also known as 6-31G**, indicates the addition of polarization functions: 'd' functions on heavy (non-hydrogen) atoms and 'p' functions on hydrogen atoms. These functions allow for greater flexibility in describing the shape of the orbitals, leading to a more accurate representation of chemical bonding, especially in systems with heteroatoms and strained rings. reddit.com This level of theory is considered a good compromise between accuracy and computational efficiency for molecules of this size. reddit.com

Molecular Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic behavior of molecules, including their reactivity and spectroscopic properties. The analysis of frontier molecular orbitals and bonding interactions is particularly revealing.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. researchgate.net

HOMO: Represents the ability of a molecule to donate an electron and is associated with nucleophilic behavior.

LUMO: Represents the ability of a molecule to accept an electron and is associated with electrophilic behavior. researchgate.net

The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE). This gap is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more reactive and easily polarizable. nih.gov For pyrimidine derivatives, the distribution of HOMO and LUMO is often spread across the pyrimidine ring and its substituents, indicating the regions most involved in electron transfer. nih.gov

Table 1: Illustrative Frontier Orbital Data for a Pyrimidine Derivative The following data is representative of a substituted pyrimidine compound and is provided for illustrative purposes.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.27 |

| ELUMO | -1.00 |

| Energy Gap (ΔE) | 5.27 |

Data derived from theoretical calculations on a pyrimidine derivative. researchgate.net

Natural Bonding Orbital (NBO) analysis is a theoretical method used to study intramolecular delocalization, hyperconjugative interactions, and charge transfer between orbitals within a molecule. researchgate.net This analysis transforms the complex molecular orbitals into a set of localized orbitals that correspond to the intuitive Lewis structure representation of lone pairs and bonds.

By examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs, it is possible to quantify the stabilization energy (E(2)) associated with electron delocalization. For a molecule like this compound, significant interactions would be expected, such as:

π → π* interactions within the pyrimidine ring, contributing to its aromatic stability.

n → π* and n → σ* interactions involving the lone pairs (n) on the nitrogen and oxygen atoms, which can provide significant molecular stabilization.

NBO analysis provides quantitative data on these charge-transfer events, offering deep insight into the electronic factors that govern the molecule's structure and stability. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to map the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netaimspress.com The MEP is plotted onto the molecule's electron density surface, with different colors representing varying levels of electrostatic potential.

Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These regions are characteristic of nucleophilic sites and are prone to attack by electrophiles. In this compound, such areas would be expected around the electronegative carbonyl oxygen atom and the nitrogen atoms of the amino groups and the pyrimidine ring. researchgate.net

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These regions are characteristic of electrophilic sites and are susceptible to attack by nucleophiles. Positive potential is typically found around hydrogen atoms, particularly those bonded to electronegative atoms, such as the hydrogens of the amino groups.

The MEP surface provides an intuitive and powerful representation of a molecule's reactivity, complementing the insights gained from HOMO-LUMO analysis. colab.wsnih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict the interaction of a ligand with a target receptor, typically a protein. These methods are crucial in drug discovery and design for assessing the binding affinity and mode of a compound within an active site.

Ligand-Enzyme Interaction Predictions

A comprehensive search of scientific literature did not yield specific studies detailing ligand-enzyme interaction predictions for this compound. While molecular docking studies are common for various pyrimidine derivatives to investigate their potential as enzyme inhibitors, dedicated computational analyses predicting the specific interactions of this compound with enzymes were not found.

Structure-Activity Relationship (SAR) Derivations from Computational Models

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. Computational models are frequently employed to derive SARs for series of compounds. However, based on the available literature, no specific computational SAR studies have been published for a series of analogs that include this compound to derive predictive models for its activity.

Spectroscopic Property Predictions from Theoretical Methods

Theoretical methods, such as Density Functional Theory (DFT) and other quantum chemical calculations, are often used to predict spectroscopic properties like NMR and IR spectra. These predictions can aid in the structural elucidation and characterization of compounds. An extensive review of the literature revealed no published theoretical predictions of the spectroscopic properties for this compound.

Acidity and Basicity Constant (pKa) Calculations and Experimental Correlation

The acidity and basicity constants (pKa) are fundamental parameters that describe the ionization state of a molecule at different pH values. Computational methods can predict these values, which are often correlated with experimental data. At present, there are no specific computational studies or experimental correlations for the pKa of this compound available in the reviewed scientific literature.

Dipole Moment Calculations

The dipole moment is a measure of the polarity of a molecule and is an important electronic property that can be calculated using quantum chemical methods. Such calculations provide insight into the charge distribution and intermolecular interactions of a compound. A search of the existing literature did not uncover any studies that specifically report the calculated dipole moment of this compound.

Biochemical Significance and Pathway Integration

Role in Purine (B94841) Biosynthesis Pathways

The synthesis of purine nucleotides can occur through two primary routes: the de novo pathway, which builds the purine ring from simpler precursor molecules, and salvage pathways that recycle pre-existing bases. nih.gov While diaminopyrimidine derivatives are not direct intermediates in the de novo pathway, their structure is fundamental to the final purine product and they can be utilized in synthetic and chemoenzymatic routes.

The fundamental structure of a purine molecule consists of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. news-medical.netwikipedia.org This bicyclic heterocyclic aromatic compound is the parent structure for adenine (B156593) and guanine (B1146940), the essential purine bases in DNA and RNA. wikipedia.orgnih.gov The pyrimidine portion constitutes the six-membered ring of the purine, highlighting the intrinsic structural link between these two classes of nitrogenous bases. news-medical.net

In standard biological systems, purines are not synthesized de novo from pre-formed pyrimidine rings. The pathway begins with smaller molecules building upon a ribose-5-phosphate (B1218738) foundation. microbenotes.comlibretexts.org However, in the context of chemical and chemoenzymatic synthesis, pyrimidine derivatives are crucial starting materials for creating purines. For instance, purine derivatives can be synthesized in laboratory settings through the coupling of 4,5-diaminopyrimidines with other reagents. researchgate.net

Research has demonstrated the viability of using 4,5,6-triaminopyrimidine as a precursor in combined chemical and enzymatic processes to produce isotopically labeled purine nucleotides like ATP and GTP for scientific study. nih.gov In these methods, the pyrimidine derivative is chemically converted to the purine base, which is then enzymatically transformed into the corresponding nucleotide. This underscores the role of diaminopyrimidines as valuable precursors in synthetic biology and biochemical research, even though they are not part of the natural de novo pathway.

The canonical de novo purine synthesis pathway is a multi-step process that assembles the purine ring on a phosphoribosyl pyrophosphate (PRPP) scaffold. usmlestrike.comyoutube.com It does not utilize complex pyrimidine precursors like 4,5-Diamino-3-methyl-6-oxopyrimidine. The pathway begins with the conversion of Ribose-5-phosphate to PRPP and proceeds through a series of intermediates to form the first purine nucleotide, inosine (B1671953) monophosphate (IMP). microbenotes.comyoutube.com IMP then serves as a branch point for the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). youtube.com

Key intermediates in this pathway are formed by the sequential addition of atoms from precursors such as glycine, glutamine, aspartate, and formate (B1220265) (carried by tetrahydrofolate). microbenotes.comutah.edu

Table 1: Key Intermediates and Enzymes in de novo Purine Synthesis

| Step | Intermediate | Enzyme |

| 1 | 5-Phosphoribosyl-1-pyrophosphate (PRPP) | PRPP Synthetase |

| 2 | 5-Phosphoribosylamine (PRA) | Amidophosphoribosyltransferase |

| 3 | Glycinamide (B1583983) ribonucleotide (GAR) | GAR Synthetase |

| 4 | Formylglycinamide ribonucleotide (FGAR) | GAR Transformylase |

| 5 | Formylglycinamidine ribonucleotide (FGAM) | FGAM Synthetase |

| 6 | 5-Aminoimidazole ribonucleotide (AIR) | AIR Synthetase |

| 7-11 | Further Intermediates (e.g., AICAR) | Various Enzymes |

| Final Product | Inosine Monophosphate (IMP) | IMP Cyclohydrolase |

This table outlines the initial and final stages of the de novo purine biosynthesis pathway leading to the first purine nucleotide, IMP.

Involvement in Pterin (B48896) and Folate Biosynthesis

Pterins are a class of heterocyclic compounds characterized by a pteridine (B1203161) ring system, which itself is composed of fused pyrimidine and pyrazine (B50134) rings. nih.gov They are precursors to essential cofactors, including folates and biopterin (B10759762).

The established biological pathway for the de novo synthesis of pterins, and subsequently folates, begins with guanosine triphosphate (GTP), a purine nucleotide. mdpi.comresearchgate.netresearchgate.net The first and committing step is catalyzed by the enzyme GTP cyclohydrolase I, which transforms GTP into 7,8-dihydroneopterin (B1664191) triphosphate. mdpi.comnih.gov This reaction effectively opens and rearranges the imidazole ring of the guanine base to form the pyrazine ring of the pterin structure. mdpi.com

Therefore, in this biological context, a purine nucleotide is the direct precursor, not a free pyrimidine derivative. However, in chemical synthesis, pteridines can be formed by condensing 5,6-diaminopyrimidines with 1,2-dicarbonyl compounds, a method known as the Gabriel-Isay condensation. nih.gov This highlights that the diaminopyrimidine scaffold is a valid synthetic precursor for the pteridine ring system outside of the GTP-dependent biological pathway.

Following the initial formation of 7,8-dihydroneopterin triphosphate from GTP, a series of enzymatic reactions leads to the production of other essential pterins, such as tetrahydrobiopterin (B1682763) (BH4). nih.gov This pathway involves key intermediates like 6-pyruvoyltetrahydropterin and sepiapterin. portlandpress.comwikipedia.org The compound this compound is not a recognized intermediate in this de novo or the associated salvage pathways for biopterin synthesis. nih.govresearchgate.net

However, the broader class of diaminopyrimidine derivatives has a significant, albeit different, role in folate metabolism. Certain diaminopyrimidines function as antifolates—inhibitors of enzymes within this pathway. A prominent example is Trimethoprim, a 2,4-diaminopyrimidine (B92962) derivative that inhibits dihydrofolate reductase (DHFR), an enzyme crucial for regenerating the active tetrahydrofolate cofactor. mdpi.com This inhibitory role demonstrates that while not precursors, diaminopyrimidine structures can interact significantly with the enzymatic machinery of folate and pterin pathways.

Table 2: Overview of Key Molecules in Biopterin Synthesis

| Molecule Type | Name | Role in Pathway |

| Starting Precursor | Guanosine Triphosphate (GTP) | The initial substrate for the entire de novo pathway. mdpi.com |

| Key Enzyme | GTP Cyclohydrolase I | Catalyzes the first committed step, converting GTP. nih.gov |

| First Pterin Intermediate | 7,8-Dihydroneopterin triphosphate | The product of the GTP cyclohydrolase I reaction. nih.gov |

| Downstream Intermediate | 6-Pyruvoyltetrahydropterin | A central intermediate in the pathway to BH4. portlandpress.com |

| Downstream Intermediate | Sepiapterin | An intermediate in the salvage pathway for BH4 synthesis. portlandpress.com |

| Final Cofactor | Tetrahydrobiopterin (BH4) | The active cofactor for various aromatic amino acid hydroxylases. nih.gov |

This table summarizes the main components of the GTP-dependent de novo pathway for tetrahydrobiopterin (BH4) synthesis.

Pyrimidine Moieties in Antifolate Design Principles

The pyrimidine ring is a foundational scaffold in medicinal chemistry, particularly in the design of antifolates, which are compounds that interfere with the action of folic acid. nih.gov This structural motif is integral to a variety of therapeutic agents designed to inhibit critical metabolic pathways, particularly those involved in nucleotide synthesis. The design principles of antifolates often leverage the pyrimidine core as a bioisostere for the pteridine ring system found in natural folates.

Antifolates are broadly categorized as classical or non-classical. Classical antifolates structurally mimic folic acid, typically containing a heterocyclic ring system, a p-aminobenzoyl moiety, and a glutamate (B1630785) residue. Non-classical antifolates are more structurally diverse and lack the glutamate tail. Pyrimidine derivatives have been successfully developed as both types of inhibitors. drugbank.com

Research into fused pyrimidine systems, such as furo[2,3-d]pyrimidines, pyrrolo[2,3-d]pyrimidines, and thieno[2,3-d]pyrimidines, has yielded potent antifolate agents. researchgate.netdundee.ac.uknih.gov These compounds are designed as analogs of folate, guanine, and other diaminopyrimidine-containing drugs to target enzymes within the folate pathway. researchgate.netdundee.ac.uk The strategic modification of the pyrimidine scaffold, for example, through isosteric replacement of adjacent rings (e.g., substituting a pyrrole's NH group with a thieno's sulfur atom), allows for a detailed exploration of structure-activity relationships. nih.gov This approach helps to delineate the importance of features like hydrogen bond donors and acceptors for optimal target engagement. nih.gov

Interaction with Key Enzymes in Metabolic Pathways

The therapeutic effect of pyrimidine-based antifolates stems from their ability to interact with and inhibit key enzymes in metabolic pathways, primarily the folate pathway.

Dihydrofolate Reductase (DHFR) Interactions

Dihydrofolate Reductase (DHFR) is a crucial enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), using NADPH as a cofactor. nih.govnih.gov THF and its derivatives are essential one-carbon donors for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR depletes the cellular pool of THF, leading to the cessation of DNA synthesis and cell death, making it a prime target for anticancer and antimicrobial agents. nih.gov

Many pyrimidine derivatives, particularly those containing a 2,4-diaminopyrimidine core, have been designed as potent DHFR inhibitors. nih.gov Fused pyrimidine systems, such as furo[2,3-d]pyrimidines, have been synthesized as potential dual inhibitors of both DHFR and thymidylate synthase. drugbank.com The binding of these inhibitors within the DHFR active site is highly specific, involving key interactions with amino acid residues. researchgate.net The pyrimidine moiety itself is critical for this binding, often forming hydrogen bonds that mimic the interactions of the natural substrate, dihydrofolate.

| Compound Class | Target Enzyme | Key Findings | Reference |

| Furo[2,3-d]pyrimidines | DHFR | Showed moderate to good DHFR inhibitory activity (IC50 10⁻⁶-10⁻⁸ M). | drugbank.com |

| Pyrido[2,3-d]pyrimidines | DHFR | Identified as a privileged scaffold for designing DHFR inhibitors. | nih.gov |

| Non-classical antifolates | DHFR | 2,4-diamino-5-(anilinomethyl)furo[2,3-d]pyrimidines were synthesized as potential inhibitors of DHFRs from various organisms. | drugbank.com |

Thymidylate Synthase (TS) Interactions

Thymidylate Synthase (TS) is another vital enzyme in the folate pathway, responsible for the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This reaction is the sole de novo source of dTMP, an essential precursor for DNA synthesis.

Certain pyrimidine-based antifolates have been developed to target TS. For instance, classical antifolate analogs incorporating a furo[2,3-d]pyrimidine (B11772683) ring system were synthesized as potential dual inhibitors of both TS and DHFR. drugbank.com For some of these compounds, cellular protection assays suggested a primary effect on thymidylate synthesis. In these studies, the cytotoxic effects of the compounds were more effectively reversed by the addition of thymidine (B127349) alone compared to hypoxanthine, indicating a predominant inhibition of the thymidylate synthesis pathway. drugbank.com

Folylpoly-γ-glutamate Synthetase (FPGS) Substrate Activity

Folylpoly-γ-glutamate Synthetase (FPGS) plays a central role in folate homeostasis by catalyzing the sequential addition of glutamate residues to folates and classical antifolates. nih.govgenecards.org This process, known as polyglutamylation, has two major consequences: it traps folate cofactors and drugs within the cell and often increases their affinity for folate-dependent enzymes. nih.gov

A significant finding in the study of pyrimidine derivatives was the discovery that a series of 2,4-diaminopyrimidine DHFR inhibitors act as substrates for mouse liver FPGS. nih.gov This was a noteworthy observation because these were the first compounds identified as FPGS substrates that lacked the fused pteridine ring system characteristic of folate. nih.gov This research concluded that neither the 2-amino group nor an intact pyrazine ring is strictly required for binding to the FPGS active site. nih.gov However, the pyrazine ring is thought to play a role in correctly positioning other regions of the molecule for interaction with the enzyme. nih.gov The study also inferred that the FPGS active site has regions of limited bulk tolerance, which can affect the binding of substituted folate analogs. nih.gov

| Compound Class | Enzyme | Activity | Key Implication | Reference |

| 2,4-diaminopyrimidines | FPGS | Substrate | First known FPGS substrates without a fused pteridine ring system. | nih.gov |

| Quinazoline (B50416) derivatives | FPGS | Substrate | More efficient substrates and tighter binding inhibitors compared to analogous pteridines. | nih.gov |

Potential for Modulation of Other Enzymatic Activities

The structural versatility of the aminopyrimidine scaffold allows for its interaction with a range of enzymes beyond the classical folate pathway. This highlights the potential for developing pyrimidine derivatives with diverse therapeutic applications.

Purine Biosynthesis Enzymes: Thieno[2,3-d]pyrimidine antifolates have been shown to inhibit glycinamide ribonucleotide formyltransferase (GARFTase) and potentially aminoimidazole carboxamide ribonucleotide formyltransferase (AICARFTase), both of which are crucial enzymes in the de novo purine biosynthesis pathway. nih.gov

Protein Kinases: Many aminopyrimidine derivatives have been developed as potent protein kinase inhibitors, targeting enzymes like Focal Adhesion Kinase (FAK), EGFR, c-KIT, and VEGFR, which are often dysregulated in cancer. uniroma1.itnih.gov The pyrimidine core can anchor in the hinge region of the kinase domain, a common feature of many small-molecule kinase inhibitors. nih.gov

Other Enzymes: Various 2-aminopyrimidine (B69317) derivatives have been synthesized and evaluated for inhibitory activity against other enzymes, such as β-glucuronidase. nih.govresearchgate.net Additionally, certain derivatives have demonstrated biological activities like antiplatelet aggregation. brieflands.com

Comparative Biochemical Studies of Pyrimidine Derivatives

Comparative studies of different pyrimidine derivatives have provided valuable insights into the structural requirements for specific enzymatic interactions.

FPGS Substrate Specificity: Studies comparing pteridine, quinazoline, and pyrimidine analogs revealed that quinazoline derivatives were more efficient substrates for FPGS than their pteridine counterparts. nih.gov The discovery that simpler, non-fused 2,4-diaminopyrimidines could also serve as substrates demonstrated the flexibility of the FPGS active site. nih.gov

Inhibition of Folate Pathway Enzymes: The development of fused pyrimidine systems has allowed for a comparison of their inhibitory profiles. Furo[2,3-d]pyrimidines were investigated as dual TS and DHFR inhibitors, while thieno[2,3-d]pyrimidines were found to target GARFTase in the purine synthesis pathway, showcasing how subtle changes to the heterocyclic system can redirect enzymatic targets. drugbank.comnih.gov

Kinase Inhibition: In the realm of kinase inhibitors, comparative analyses of diaminopyrimidine derivatives with different substituents have been crucial for optimizing potency. For example, studies on FAK inhibitors showed that replacing a hydrophilic segment with a (piperidin-4-yl)aminyl group could increase inhibitory activity by nearly 15-fold, highlighting the importance of specific substitutions for target engagement. nih.gov

These comparative biochemical studies underscore the aminopyrimidine scaffold's utility as a versatile template in drug design, allowing for the fine-tuning of inhibitory profiles against a wide array of enzymatic targets.

Q & A

Q. What are the standard synthetic routes for 4,5-Diamino-3-methyl-6-oxopyrimidine, and how can purity be validated?

Methodology:

- Synthesis : Utilize nucleophilic substitution or condensation reactions with precursors like 3-methyl-6-oxopyrimidine derivatives. For example, introduce amino groups via amination under controlled pH (e.g., ammonia in ethanol at 60–80°C).

- Purity Validation : Employ HPLC with UV detection (λ = 254 nm) for quantitative analysis. Confirm structural integrity via -NMR (e.g., characteristic peaks for NH at δ 5.8–6.2 ppm) and high-resolution mass spectrometry (HRMS) .

- Challenges : Monitor side reactions (e.g., over-alkylation) using TLC with silica gel plates and ethyl acetate/hexane (3:7) as the mobile phase.

Q. How can the solubility and stability of this compound be experimentally determined?

Methodology:

- Solubility : Perform shake-flask experiments in solvents (water, DMSO, NaOH solutions) at 25°C. Measure saturation concentration via gravimetric analysis or UV-Vis spectroscopy.

- Stability : Conduct accelerated degradation studies under stress conditions (pH 1–13, 40–60°C). Monitor decomposition via LC-MS and quantify degradation products .

- Note : Stability in NaOH solutions may vary; use inert atmospheres (N) to prevent oxidation .

Advanced Research Questions

Q. How can contradictory adsorption behavior of this compound on indoor surfaces be resolved?

Methodology:

- Surface Reactivity : Use quartz crystal microbalance (QCM) to measure adsorption kinetics on materials like glass, PVC, or cellulose. Compare humidity-dependent adsorption isotherms (30–70% RH) .

- Microspectroscopic Imaging : Apply ToF-SIMS or AFM-IR to map molecular interactions at nanoscale resolution. Identify surface-bound intermediates (e.g., hydrogen-bonded vs. covalent adducts) .

- Data Reconciliation : Cross-validate with gas-phase FTIR to distinguish surface vs. bulk-phase reactions.

Q. What mechanistic insights explain the compound’s reactivity in catalyst-free aqueous synthesis?

Methodology:

- Green Chemistry Approaches : Optimize water-mediated cyclization reactions (e.g., 80°C, 12 hrs). Track intermediates via -NMR to identify rate-limiting steps (e.g., keto-enol tautomerization) .

- Kinetic Studies : Use stopped-flow UV spectroscopy to measure reaction rates under varying temperatures. Calculate activation energy (E) via Arrhenius plots.

- Theoretical Modeling : Perform DFT calculations (B3LYP/6-31G*) to simulate transition states and validate experimental kinetics .

Q. How can bioactivity assays for EGFR/HER2 inhibition be designed using this compound?

Methodology:

- Enzyme Inhibition : Use recombinant EGFR/HER2 kinases in 96-well plates. Incubate with 0.1–10 µM compound and ATP/kinase substrate (e.g., poly-Glu-Tyr). Quantify phosphorylation via ELISA or fluorescence polarization .

- Selectivity Screening : Test against off-target kinases (e.g., Src, Abl) to establish IC ratios. Use Z’-factor validation for assay robustness.

- Data Interpretation : Apply Cheng-Prusoff equation to correct for ATP competition. Address outliers via Hill slope analysis .

Data Contradiction Analysis

Q. How to address discrepancies in reported antibacterial activity across studies?

Methodology:

- Standardized Protocols : Replicate assays using CLSI guidelines (e.g., broth microdilution, 18–24 hrs incubation). Control variables like inoculum size (5 × 10 CFU/mL) and pH (7.2–7.4).

- Resistance Profiling : Compare MIC values against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) strains. Use efflux pump inhibitors (e.g., CCCP) to assess permeability .

- Meta-Analysis : Pool data from ≥5 independent studies. Apply funnel plots to detect publication bias and random-effects models for heterogeneity .

Tables for Key Data

Authoritative Sources

- Surface chemistry methodologies: The Chemist (2018) .

- Synthetic protocols: International Journal of Molecular Sciences (2013) .

- Bioactivity validation: Research Paper (2019) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.